molecular formula C17H20N4O4 B6478355 5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1037192-98-5

5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B6478355
CAS RN: 1037192-98-5
M. Wt: 344.4 g/mol
InChI Key: WBOZAKGPXYGRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole (hereafter referred to as 5-PTPO) is a synthetic heterocyclic compound that has been used in a variety of scientific research applications. It is of interest due to its ability to interact with a variety of molecules and its potential for use in the production of pharmaceuticals and other useful compounds.

Scientific Research Applications

5-PTPO has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and molecular biology. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals and other useful compounds. Additionally, it has been used as a tool to study the structure and function of proteins and enzymes, as well as to study the interactions between molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 5-PTPO in lab experiments include its availability, its relatively low cost, and its ability to interact with a variety of molecules. Additionally, it has been shown to be relatively stable, making it suitable for long-term storage. However, the use of 5-PTPO in lab experiments is not without its limitations. For example, its toxicity has not been fully evaluated, and it may be toxic to humans and other organisms at certain concentrations. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes.

Future Directions

There are a number of potential future directions for 5-PTPO research. These include further investigations into its mechanism of action, its toxicity, and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential for use in drug design and medicinal chemistry. Additionally, further research could be conducted to explore its potential for use in the production of pharmaceuticals and other useful compounds. Finally, further research could be conducted to explore its potential for use in molecular biology, such as the study of protein and enzyme structure and function.

Synthesis Methods

The synthesis of 5-PTPO is relatively straightforward and can be achieved using a two-step process. The first step involves the reaction of 3,4,5-trimethoxyphenyl acetic acid with propan-2-yl-1H-pyrazole-5-carboxylic acid in the presence of anhydrous sodium acetate and acetic acid. This reaction yields the desired 5-PTPO product in high yields. The second step involves the purification of the product by column chromatography.

properties

IUPAC Name

5-(5-propan-2-yl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-9(2)11-8-12(20-19-11)17-18-16(21-25-17)10-6-13(22-3)15(24-5)14(7-10)23-4/h6-9H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOZAKGPXYGRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-isopropyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.